Cas no 2172129-56-3 (tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate)
tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate
- 2172129-56-3
- EN300-1288776
- tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate
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- Inchi: 1S/C12H23NO2S/c1-12(2,3)15-11(14)13-8-9-5-4-6-10(16)7-9/h9-10,16H,4-8H2,1-3H3,(H,13,14)
- InChI Key: JKQUYICPJRPHQY-UHFFFAOYSA-N
- SMILES: SC1CCCC(CNC(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 245.14495015g/mol
- Monoisotopic Mass: 245.14495015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 39.3Ų
tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288776-1.0g |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288776-50mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1288776-100mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1288776-250mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1288776-500mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1288776-1000mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1288776-2500mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1288776-5000mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1288776-10000mg |
tert-butyl N-[(3-sulfanylcyclohexyl)methyl]carbamate |
2172129-56-3 | 10000mg |
$4236.0 | 2023-10-01 |
tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate
Professional Introduction to Compound with CAS No. 2172129-56-3 and Product Name: Tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate
The compound with the CAS number 2172129-56-3 and the product name Tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical research. The molecular structure, characterized by a tert-butyl group and a 3-sulfanylcyclohexyl moiety, contributes to its distinctive chemical behavior, making it a subject of interest for synthetic chemists and biologists alike.
In recent years, there has been a growing emphasis on the development of novel carbamate-based compounds, which have shown promise in various therapeutic areas. The N-(3-sulfanylcyclohexyl)methylcarbamate moiety, in particular, has been explored for its potential role in modulating biological pathways. This section delves into the chemical properties, synthesis methods, and emerging research applications of this compound.
The chemical structure of Tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate is characterized by a carbamate functional group attached to a tert-butyl group, which enhances its stability and reactivity. The presence of the 3-sulfanylcyclohexyl moiety introduces a sulfur atom into the ring, which can participate in various interactions with biological targets. These structural features make the compound a versatile scaffold for drug design.
One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The carbamate group is known to be a versatile pharmacophore, capable of interacting with enzymes and receptors in diverse ways. Researchers have been particularly interested in exploring its applications in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
Recent studies have highlighted the role of sulfanylated compounds in modulating biological processes. The 3-sulfanylcyclohexyl group in this compound can engage in hydrogen bonding and other non-covalent interactions with biological targets, making it an attractive candidate for drug development. For instance, studies have shown that sulfanylated compounds can exhibit inhibitory effects on certain enzymes involved in cancer progression.
The synthesis of Tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the carbamate group typically involves the reaction of an acid chloride or an acid anhydride with a nucleophile. The tert-butyl group, being highly electron-withdrawing, influences the reactivity of the carbamate moiety, making it more stable under various conditions.
In addition to its synthetic significance, this compound has also been investigated for its potential biological activity. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, which could make it useful in treating a variety of diseases. For example, researchers have explored its potential as an anti-inflammatory agent by examining its interactions with inflammatory pathways.
The use of computational methods has also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques have been employed to predict how Tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate interacts with biological targets at the atomic level. These studies provide valuable insights into its mechanism of action and help guide further experimental investigations.
Future research directions may include exploring derivatives of this compound that could enhance its potency and selectivity for specific biological targets. By modifying various parts of its structure, researchers can fine-tune its properties to make it more effective as a therapeutic agent. Additionally, investigating its pharmacokinetic profile will be essential to determine how it behaves within living systems.
The development of new pharmaceutical agents often involves rigorous testing to ensure safety and efficacy. While Tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate shows promise based on preliminary studies, further research is needed to fully understand its potential as a drug candidate. Clinical trials will be necessary to evaluate its therapeutic benefits and identify any potential side effects.
In conclusion, Tert-butyl N-(3-sulfanylcyclohexyl)methylcarbamate represents an exciting advancement in medicinal chemistry. Its unique structural features and potential applications make it a valuable compound for further research. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing new treatments for various diseases.
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